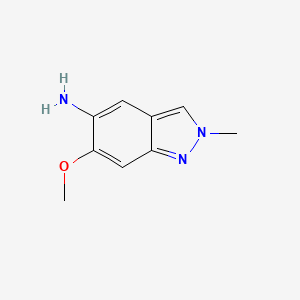

6-methoxy-2-methyl-2H-indazol-5-amine

Description

Overview of Indazole Heterocycles and their Structural Characteristics

Indazoles, also known as benzopyrazoles, are aromatic heterocyclic compounds with the molecular formula C₇H₆N₂. The structure consists of a fused benzene (B151609) and pyrazole (B372694) ring system. A key characteristic of indazoles is the existence of tautomers, which are isomers that readily interconvert. The two principal tautomeric forms are 1H-indazole and 2H-indazole, distinguished by the position of the hydrogen atom on one of the two nitrogen atoms in the pyrazole ring. While 1H-indazole is generally the more thermodynamically stable and thus predominant form, the 2H-indazole scaffold is a crucial motif in a variety of functional molecules.

The electronic properties of the indazole ring can be modulated by the placement and nature of substituents on the bicyclic core. The fusion of the electron-rich pyrazole ring with the aromatic benzene ring creates a unique electronic environment that influences the compound's reactivity, stability, and intermolecular interactions.

Significance of Substituted Indazole Cores in Contemporary Chemical Research

The indazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Consequently, substituted indazole cores are integral to the development of new therapeutic agents. chemicalbook.com The diversity of functional groups that can be introduced onto the indazole framework allows for the fine-tuning of pharmacological profiles. Research has shown that compounds containing the indazole motif exhibit a broad spectrum of biological activities. chemicalbook.com

The development of efficient synthetic methodologies for the functionalization of indazoles is an active area of research. Modern synthetic strategies, including transition metal-catalyzed cross-coupling reactions and C-H activation, have enabled the construction of complex indazole derivatives with high precision and diversity. uni.lu These advancements have further solidified the importance of the substituted indazole core as a versatile building block in the synthesis of functional organic molecules.

Research Focus: 6-methoxy-2-methyl-2H-indazol-5-amine as a Model System for Indazole Chemistry

To understand the chemistry and potential of substituted 2H-indazoles, researchers often focus on specific, well-defined molecules as model systems. The compound 6-methoxy-2-methyl-2H-indazol-5-amine serves as an excellent exemplar of this class. Its structure features a 2H-indazole core with three distinct substituents: a methyl group at the N2 position, a methoxy (B1213986) group at the C6 position, and an amine group at the C5 position.

This particular arrangement of functional groups makes it a valuable intermediate in organic synthesis. The amine group provides a reactive handle for further molecular elaboration, such as amide bond formation or diazotization, while the methoxy and methyl groups influence the electronic properties and steric environment of the indazole core.

Below is a table summarizing the key physicochemical properties of 6-methoxy-2-methyl-2H-indazol-5-amine .

| Property | Value |

| CAS Number | 1894790-78-3 chemicalbook.com |

| Molecular Formula | C₉H₁₁N₃O uni.lu |

| Molecular Weight | 177.20 g/mol |

| Canonical SMILES | CN1C=C2C=C(C(=CC2=N1)OC)N uni.lu |

| InChI Key | YDLXJZGBZXYRLG-UHFFFAOYSA-N uni.lu |

| Predicted XlogP | 0.9 uni.lu |

This data is compiled from publicly available chemical databases.

While extensive peer-reviewed studies on 6-methoxy-2-methyl-2H-indazol-5-amine as a standalone model system are not widely available in public literature, its structure represents a common substitution pattern found in more complex molecules patented for various applications. Its utility is primarily as a chemical intermediate, where its specific functional groups are strategically employed to construct larger, more elaborate target compounds. The study of such fundamental building blocks is crucial for advancing the broader field of indazole chemistry and its applications in materials science and drug discovery.

Structure

3D Structure

Properties

CAS No. |

1894790-78-3 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-methoxy-2-methylindazol-5-amine |

InChI |

InChI=1S/C9H11N3O/c1-12-5-6-3-7(10)9(13-2)4-8(6)11-12/h3-5H,10H2,1-2H3 |

InChI Key |

YDLXJZGBZXYRLG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C2C=C(C(=CC2=N1)OC)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methoxy 2 Methyl 2h Indazol 5 Amine and Its Analogs

Foundational Synthetic Pathways to the 2H-Indazole Core System

The 2H-indazole, or benzopyrazole, ring system is the central scaffold of the target molecule. Its synthesis is typically achieved through methods that construct the bicyclic structure from substituted benzene (B151609) precursors. These pathways often involve the formation of a crucial N-N bond and subsequent cyclization to yield the aromatic heterocyclic system. organic-chemistry.orgresearchgate.net

Intramolecular Cyclization Reactions for Benzopyrazole Ring Formation

The formation of the benzopyrazole ring is most commonly accomplished via intramolecular cyclization. A prominent strategy involves the reductive cyclization of ortho-substituted nitrobenzene (B124822) derivatives. For instance, o-nitrobenzylidene amines, generated from the condensation of o-nitrobenzaldehydes and various amines, can undergo reductive cyclization to afford substituted 2H-indazoles. organic-chemistry.org This transformation is often promoted by reducing agents like tri-n-butylphosphine or catalyzed by transition metals. organic-chemistry.org

Another powerful approach involves transition-metal-catalyzed C-H activation and annulation sequences. researchgate.net Rhodium(III)-catalyzed reactions between azobenzenes and aldehydes, for example, can lead to the formation of the 2H-indazole core through a cyclization and aromatization pathway. nih.govcaribjscitech.com Similarly, copper-catalyzed one-pot, three-component reactions of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have proven effective for constructing the 2H-indazole skeleton. organic-chemistry.orgcaribjscitech.com These methods benefit from the direct formation of C-N and N-N bonds in a single pot. organic-chemistry.org

A summary of common cyclization strategies is presented below.

| Cyclization Strategy | Starting Materials | Key Reagents/Catalysts | Ref. |

| Reductive Cyclization | o-nitrobenzylidene amines | Tri-n-butylphosphine, MoO₂Cl₂(dmf)₂/Ph₃P | organic-chemistry.org |

| C-H Activation/Annulation | Azobenzenes, Aldehydes | Rhodium(III) catalysts | nih.govcaribjscitech.com |

| Three-Component Reaction | 2-bromobenzaldehydes, Primary amines, Sodium azide | Copper(I) catalysts (e.g., CuI, Cu₂O-NP) | organic-chemistry.orgcaribjscitech.com |

Regioselective Introduction of Substituents (Methoxy, Methyl, Amino)

The synthesis of 6-methoxy-2-methyl-2H-indazol-5-amine requires the specific placement of three different functional groups onto the benzopyrazole core. This can be achieved either by using a pre-functionalized starting material that is then cyclized, or by functionalizing the indazole ring after its formation.

The methoxy (B1213986) group at the C6 position is typically introduced by starting with a benzene-derived precursor that already contains the methoxy group at the desired position (para to an activating group and meta to a directing group for cyclization). For example, a substituted 4-methoxyaniline or 4-methoxybenzaldehyde (B44291) derivative can serve as the foundational building block. This ensures the methoxy group is correctly positioned prior to the formation of the indazole's second ring.

A significant challenge in the synthesis of N-substituted indazoles is controlling the site of alkylation, as the indazole ring possesses two reactive nitrogen atoms (N1 and N2). researchgate.net Alkylation can lead to a mixture of N1 and N2 isomers. researchgate.netbeilstein-journals.org For 2H-indazoles, selective methylation at the N2 position is required.

Research has shown that N2-alkylation is often the kinetically favored product, particularly under mild acidic conditions, whereas N1-alkylation is thermodynamically controlled and favored under basic conditions. researchgate.net The choice of methylating agent and reaction conditions is crucial for achieving high regioselectivity. For example, methylation of 6-nitro-1H-indazole with dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521) yields a nearly 1:1 mixture of N1 and N2 products. researchgate.net In contrast, using methyl 2,2,2-trichloroacetimidate under acidic catalysis (e.g., trifluoromethanesulfonic acid) can provide a general and selective procedure for the N2-alkylation of 1H-indazoles. organic-chemistry.orgresearchgate.net

The table below compares different methylating agents and their observed regioselectivity for a model substrate, 6-nitro-1H-indazole.

| Methylating Agent | Conditions | N1:N2 Product Ratio | Ref. |

| Dimethyl sulfate | KOH, 45°C | ~1:1 | researchgate.net |

| Methyl iodide | Heat, sealed tube | N2-selective (yield not reported) | researchgate.net |

| Methyl 2,2,2-trichloroacetimidate | Trifluoromethanesulfonic acid | N2-selective | organic-chemistry.orgresearchgate.net |

The introduction of the amino group at the C5 position is almost universally achieved through the reduction of a corresponding C5-nitro group. This nitro group is typically incorporated into the structure from the initial benzene-based starting material, such as a 2,4-disubstituted-5-nitroaniline derivative.

Once the 6-methoxy-2-methyl-5-nitro-2H-indazole intermediate is synthesized, the final step is the reduction of the nitro group. A variety of reducing agents can be employed for this transformation. A common and effective method involves the use of zinc powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride. google.com Other established methods for nitro group reduction include catalytic hydrogenation using palladium on carbon (Pd/C) or using tin(II) chloride. researchgate.net A patent for the synthesis of the analogous compound 6-chloro-2-methyl-2H-indazole-5-amine describes the use of zinc powder with acetic acid and triethylamine (B128534) in THF to successfully reduce the 5-nitro group. google.com

Optimization and Refinement of Synthetic Routes

Catalytic Approaches in Indazole Synthesis (e.g., Acid-Base, Transition Metal Catalysis)

The synthesis of the indazole core, a critical component of many pharmaceutical compounds, has been significantly advanced through various catalytic methods. bohrium.combenthamdirect.com Both acid-base and transition-metal catalysts have proven to be highly effective in improving the efficiency and selectivity of indazole synthesis. bohrium.combenthamdirect.comresearchgate.net These catalyst-based approaches have enabled the creation of a diverse library of indazole derivatives. researchgate.netresearchgate.net

Transition Metal Catalysis: Transition metals such as palladium (Pd), copper (Cu), and rhodium (Rh) play a pivotal role in modern organic synthesis, particularly in the formation of heterocyclic systems like indazoles. researchgate.netnih.gov These metals catalyze key bond-forming reactions, including C-N and N-N coupling, which are essential for constructing the indazole ring. nih.gov For instance, palladium-catalyzed reactions are widely used for the synthesis of 2H-indazoles and 3-amino-1H-indazoles. researchgate.net Rhodium(III)-catalyzed C-H activation and amination is another powerful strategy for constructing the indazole scaffold from readily available starting materials like ketoximes. researchgate.netnih.gov Copper-catalyzed cascade reactions have also been developed for the direct synthesis of indazole derivatives under mild conditions. researchgate.net These metal-catalyzed methods often offer high functional group tolerance and excellent regioselectivity. researchgate.netnih.gov

Acid-Base Catalysis: Acid and base catalysts are also fundamental in various synthetic routes to indazoles. They can facilitate condensation reactions, cyclizations, and rearrangements that are key steps in forming the heterocyclic ring. The choice of acid or base can influence reaction rates and, in some cases, the regioselectivity of the final product.

The table below summarizes various catalytic systems used in the synthesis of indazole derivatives.

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Rhodium(III)/Silver | C-H Amination / N-N Formation | Ketoximes, Sulfonamides | Good functional group tolerance, moderate to good yields. researchgate.netnih.gov |

| Rhodium/Copper | C-H Activation / C-N & N-N Formation | Imidates, Nitrosobenzenes | Mild reaction conditions, synthesis of 1H-indazoles. nih.gov |

| Palladium | Intramolecular Oxidative Coupling | N-aryl enamines | High yields and regioselectivity, especially with microwave assistance. mdpi.com |

| Copper | Cascade Reaction | Sulfonyl hydrazides, 1,3-enynes | Formation of multiple bonds in one pot, good yields. researchgate.net |

Principles of Green Chemistry in Process Development (e.g., Solvent Selection, Waste Minimization)

The principles of green chemistry are increasingly integral to the development of synthetic processes in the pharmaceutical industry, aiming to reduce environmental impact and enhance safety. jctjournal.comjchr.org Key areas of focus include the strategic selection of solvents and the minimization of waste. jchr.org

Solvent Selection: Solvents are a major component of chemical production and contribute significantly to cost and environmental impact. rsc.org Green chemistry encourages the use of safer, more environmentally benign solvents, such as water or polyethylene (B3416737) glycol (PEG-400), or even performing reactions under solvent-free conditions. jctjournal.comresearchgate.net The choice of solvent can dramatically affect reaction efficiency, product separation, and catalyst recycling. researchgate.net A proper solvent selection, combined with a conceptual process design that includes recycling, can reduce costs and CO2 emissions by up to 67% and 70%, respectively. rsc.org

Waste Minimization: A core tenet of green chemistry is to design synthetic routes that generate minimal waste. jchr.org This can be achieved through several strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents, which reduces waste. bohrium.com

One-Pot Reactions: Combining multiple reaction steps into a single procedure, which reduces the need for purification of intermediates and minimizes solvent use and waste generation. researchgate.net

Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize the formation of byproducts. jchr.org

Microwave-assisted synthesis is often considered a green technique because it can lead to higher yields and shorter reaction times, thereby reducing energy consumption and the potential for side-product formation. rasayanjournal.co.inniscpr.res.in

Advanced Reaction Techniques (e.g., Microwave-Assisted Synthesis)

To improve the efficiency of chemical synthesis, advanced reaction techniques are often employed. Microwave-assisted organic synthesis has emerged as a powerful tool, particularly for the creation of heterocyclic compounds like indazoles. rasayanjournal.co.in This technique uses microwave irradiation to heat the reaction mixture, which can lead to a dramatic reduction in reaction time and an improvement in product yield compared to conventional heating methods. mdpi.comrasayanjournal.co.in

The application of controlled microwave heating offers several advantages:

Increased Reaction Rates: Microwaves can heat reactions much faster and more uniformly than conventional methods, often leading to significant rate enhancements. rasayanjournal.co.in

Improved Yields: By reducing reaction times and minimizing side reactions, microwave irradiation frequently results in higher isolated yields of the desired product. mdpi.comrasayanjournal.co.in

The following table provides a comparison between conventional and microwave-assisted methods for the synthesis of various heterocyclic compounds, illustrating the typical improvements seen with this technology.

| Reaction Type | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) | Reference |

| Synthesis of N-alkynylated indazoles | 24 hours | 30 minutes | rasayanjournal.co.in |

| Pd-catalyzed indole (B1671886) synthesis | 16 hours, 73% | 1 hour, 90% | mdpi.com |

| Pd-catalyzed indole synthesis (different substrate) | 16 hours, 62% (at 110°C) | 3 hours, 94% (at 60°C) | mdpi.com |

| Synthesis of aryl imidazoles | 10-14 hours, 52-78% | 12-16 minutes, 82-94% | niscpr.res.in |

Kinetic and Thermodynamic Considerations in Reaction Optimization

The optimization of a chemical reaction to favor a specific product often involves a deep understanding of its kinetic and thermodynamic parameters. researchgate.net In many synthetic processes, including the formation of substituted indazoles, a choice must be made between the kinetic product (formed fastest) and the thermodynamic product (most stable). masterorganicchemistry.com

Kinetic Control: At lower temperatures, reactions are often irreversible. The major product will be the one that is formed via the lowest energy transition state, regardless of its ultimate stability. This is known as the kinetic product. masterorganicchemistry.com

Thermodynamic Control: At higher temperatures, reactions can become reversible. This allows an equilibrium to be established between the starting materials, intermediates, and products. Over time, the most stable product will accumulate and become the major component of the mixture, even if its formation is slower. This is the thermodynamic product. masterorganicchemistry.com

In the synthesis of indazole derivatives, particularly during N-alkylation or N-acylation, regioselectivity is a major challenge, as the reaction can occur at either the N1 or N2 position. nih.gov The ratio of N1 to N2 isomers can be highly dependent on the reaction conditions. By carefully controlling parameters such as temperature, solvent, and the nature of the base or catalyst, the reaction can be steered towards the desired isomer. For example, a reaction might be run at a low temperature to favor a kinetically preferred isomer or at a higher temperature to allow the system to equilibrate to the more thermodynamically stable isomer. masterorganicchemistry.com Understanding these principles is crucial for developing selective and high-yielding synthetic methods. mdpi.com

Strategies for Enhancing Product Yield and Purity

A primary goal in synthetic chemistry is to maximize the yield and purity of the target compound. For indazole derivatives, which can face challenges of low yields, several strategies are employed. nih.gov

Optimization of Catalytic Systems: As discussed in section 2.2.1, the choice of catalyst and ligands is critical. Screening different transition metals, catalyst loadings, and reaction conditions can lead to significant improvements in yield and selectivity. researchgate.net

Control of Reaction Parameters: Systematically adjusting temperature, pressure, reaction time, and reactant concentrations can minimize the formation of byproducts and drive the reaction towards completion. researchgate.net

Advanced Reaction Technologies: Techniques like microwave-assisted synthesis can enhance yields and reduce reaction times, which in turn can limit the degradation of products and the formation of impurities. rasayanjournal.co.in

Process Development: For large-scale synthesis, a data-driven approach to process development is crucial. This can involve high-throughput experimentation (HTE) to rapidly screen a wide range of conditions and identify an optimal, scalable, and selective process. nih.gov For example, a selective N1-alkylation of an indazole was developed and scaled to a 100 g level by understanding the reaction mechanism and optimizing conditions to favor the desired thermodynamic product. nih.gov

Synthesis of Functionalized Derivatives and Related Analogues

Chemical Transformations of the Amino Moiety (e.g., N-Alkylation, N-Acylation, N-Arylation)

The amino group on the indazole ring is a versatile functional handle that allows for the synthesis of a wide array of derivatives through various chemical transformations. These modifications are crucial for tuning the pharmacological properties of the molecule.

N-Alkylation: The introduction of alkyl groups onto a nitrogen atom can be achieved through reaction with alkyl halides or other alkylating agents. nih.gov In the case of aminoindazoles, alkylation can occur at the amino group or at one of the nitrogen atoms of the indazole ring. A significant challenge is achieving regioselectivity, particularly between the N1 and N2 positions of the indazole core. nih.gov Methods have been developed to achieve highly selective N1-alkylation, which may proceed under thermodynamic control to yield the more stable isomer as the exclusive product. nih.gov

N-Acylation: Acylation involves the reaction of the amino group with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. This transformation is fundamental in organic synthesis. For indazoles, direct N1-acylation with carboxylic acids has been achieved using specific reagent systems, providing high yields and selectivities without the need for pre-activated starting materials. researchgate.net

N-Arylation: The formation of a C-N bond between the amino group and an aryl ring is a key transformation in medicinal chemistry. This is typically accomplished via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which allows for the coupling of amines with aryl halides or triflates.

The table below outlines common methods for these transformations.

| Transformation | Reagent/Catalyst | Key Features |

| N-Alkylation | Alkyl Halide, Base (e.g., K2CO3) | Can lead to mixtures of N1 and N2 isomers; selectivity is a challenge. nih.gov |

| N-Alkylation | Aldehyde, Reductive Amination (e.g., Pt/C, H2) | Highly selective for N1-alkylation; scalable and practical. nih.gov |

| N-Acylation | Carboxylic Acid, DMAPO/Boc2O | One-pot direct acylation; high yield and N1 selectivity. researchgate.net |

| N-Arylation | Aryl Halide, Palladium Catalyst, Base | Standard method for C-N bond formation (Buchwald-Hartwig type). |

Derivatization at Other Peripheral Positions of the Indazole Core

The functionalization of the indazole core at positions other than the primary amine and methyl-substituted nitrogen is crucial for the development of new analogs with diverse properties. Methodologies for derivatization primarily focus on C-H activation and directed metalation to introduce substituents at the C3, C4, and C7 positions.

C3-Position Functionalization: The C3 position of the 2H-indazole ring is a key site for derivatization. Transition metal-catalyzed C-H activation has emerged as a powerful tool for this purpose. Palladium-catalyzed reactions, in particular, have been employed to introduce various functionalities. For instance, the direct arylation of 2H-indazoles with aryl bromides can be achieved using a low loading of a palladium acetate (B1210297) catalyst with potassium acetate as the base. researchgate.net This method is tolerant of both electron-donating and electron-withdrawing groups on the indazole and the aryl bromide. researchgate.net

Another significant strategy involves a palladium(II)-catalyzed isocyanide insertion for the C(sp²)-H functionalization at the C3-position. nih.govacs.orgacs.orgresearchgate.netfigshare.com This approach allows for the synthesis of diverse, complex heterocyclic systems by constructing multiple chemical bonds in a single operation. nih.govacs.orgacs.org Visible light-promoted, metal-free methods have also been developed for C3-functionalization, such as the direct carbamoylation using oxamic acids as the coupling partners in the presence of a photocatalyst. frontiersin.org

Table 1: Selected Methodologies for C3-Functionalization of the 2H-Indazole Core

| Reaction Type | Catalyst/Reagents | Position of Functionalization | Reference |

|---|---|---|---|

| Direct Arylation | Pd(OAc)₂, KOAc | C3 | researchgate.net |

| Isocyanide Insertion | Pd(II) catalyst, Isocyanide | C3 | nih.govacs.orgacs.org |

C4 and C7-Position Functionalization: The derivatization of the benzene ring portion of the indazole scaffold, specifically at the C4 and C7 positions, can be achieved through methods like halogenation and directed ortho-metalation (DoM).

Metal-free regioselective halogenation of 2H-indazoles using N-halosuccinimides (NXS) provides a route to introduce chloro, bromo, or iodo substituents onto the benzene ring. nih.gov The selectivity of the halogenation can be controlled by tuning the reaction conditions, allowing for the synthesis of mono- or poly-halogenated indazoles. nih.gov For a substrate like 6-methoxy-2-methyl-2H-indazole, the methoxy group acts as an activating, ortho-para directing group, which would favor halogenation at the C7 and C5 positions. Since C5 is already substituted, C7 would be a likely site for functionalization.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. wikipedia.orguwindsor.ca A directing metalation group (DMG), such as the methoxy group at the C6 position of the target compound, can direct a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position (C7). wikipedia.orgsemanticscholar.orgharvard.edu The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of substituents specifically at the C7 position. semanticscholar.orgresearchgate.net

Synthesis of Fused or Polycyclic Systems Incorporating the Indazole Scaffold

Building upon the 6-methoxy-2-methyl-2H-indazol-5-amine core, various fused and polycyclic systems can be synthesized, leading to complex molecular architectures. These reactions typically utilize the amine group at the C5 position as a reactive handle to construct new rings.

Synthesis of Pyrazolo[4,3-f]quinolines: A prominent example is the synthesis of the tetracyclic pyrazolo[4,3-f]quinoline system. This can be achieved through an inverse imino Diels-Alder reaction. mdpi.com A starting material analogous to the title compound, such as 6-bromo-1-methyl-1H-indazol-5-amine, can be reacted with functionalized benzaldehydes in a one-pot synthesis. mdpi.com This reaction constructs the quinoline (B57606) ring fused to the indazole core. The reaction is catalyzed by Yb(OTf)₃ and CuI under microwave conditions. mdpi.com This methodology allows for the introduction of various substituents on the newly formed quinoline ring, depending on the choice of the aldehyde reactant. mdpi.comresearchgate.net

Table 2: Synthesis of a Pyrazolo[4,3-f]quinoline System

| Starting Indazole | Reactants | Catalyst/Conditions | Fused System Formed | Yield | Reference |

|---|

Synthesis of Indazolo-fused Azepines and Diazepines: The synthesis of seven-membered rings fused to the indazole core, such as azepines or diazepines, represents another avenue for creating complex polycyclic systems. General strategies for the synthesis of dibenzo[b,f]azepines often involve intramolecular cyclization reactions. beilstein-journals.org For instance, ring-closing reactions via amine condensation or intramolecular Heck reactions are common methods to form the seven-membered azepine ring. beilstein-journals.org Although not demonstrated directly on the 6-methoxy-2-methyl-2H-indazol-5-amine scaffold, these principles can be adapted. For example, the amine at C5 could be functionalized with a suitable partner containing a leaving group, followed by an intramolecular cyclization to form an indazolo[5,6-b]azepine ring system.

Similarly, the synthesis of indazolo-fused benzodiazepines can be envisioned. The synthesis of 1,3,4-benzotriazepines, for example, has been achieved through tandem aza-Wittig/cyclization reactions. researchgate.net Adapting this to the indazole system could involve reacting the C5-amine with a suitable precursor to generate an intermediate that can undergo intramolecular cyclization to form a seven-membered diazepine (B8756704) ring fused to the indazole core.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comprehensive One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR)

Specific ¹H (proton) and ¹³C (carbon-13) NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 6-methoxy-2-methyl-2H-indazol-5-amine, have not been found in the public domain. This information is fundamental for assigning the specific proton and carbon environments within the molecule's structure.

Advanced Two-Dimensional NMR Techniques

Similarly, data from advanced two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are unavailable. These advanced experiments are crucial for definitively establishing the connectivity of atoms and the spatial relationships between different parts of the molecule.

Nitrogen NMR Applications (¹⁴N NMR, ¹⁵N NMR)

No specific experimental data regarding ¹⁴N or ¹⁵N NMR studies for 6-methoxy-2-methyl-2H-indazol-5-amine could be located. Such data would provide direct insight into the electronic environment of the nitrogen atoms within the indazole ring system.

Vibrational Spectroscopy

Comprehensive vibrational spectra that would allow for detailed functional group identification and molecular fingerprinting are not publicly accessible.

Infrared (IR) Spectroscopy

Specific infrared absorption frequencies and spectra for 6-methoxy-2-methyl-2H-indazol-5-amine are not available. IR spectroscopy is a key technique for identifying characteristic vibrational modes of functional groups, such as N-H stretches from the amine, C-O stretches from the methoxy (B1213986) group, and various aromatic C-H and C=C/C=N vibrations.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like 6-methoxy-2-methyl-2H-indazol-5-amine, MS provides the molecular weight, which is a critical first step in structural identification. The resulting mass spectrum displays a molecular ion peak (M+) or a protonated molecular peak ([M+H]+), corresponding to the mass of the intact molecule.

High-Resolution Mass Spectrometry (HRMS) offers a significant advantage by measuring the m/z value to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental composition and, consequently, the molecular formula of the compound. By comparing the experimentally measured exact mass to the theoretical mass calculated from the atomic weights of the constituent isotopes, the molecular formula can be confirmed with high confidence, distinguishing it from other potential formulas with the same nominal mass. All synthesized compounds in studies of indazole derivatives are routinely characterized by MS or HRMS to confirm their identity. nih.govmdpi.comresearchgate.net

Table 1: HRMS Data for Molecular Formula Confirmation

| Parameter | Value |

| Molecular Formula | C₉H₁₁N₃O |

| Theoretical Exact Mass ([M+H]⁺) | 178.0975 |

| Required Mass Accuracy (ppm) | < 5 |

| Ionization Technique | Electrospray Ionization (ESI) |

This interactive table presents the expected high-resolution mass spectrometry data for the protonated form of 6-methoxy-2-methyl-2H-indazol-5-amine.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides an unambiguous proof of structure by mapping the electron density within a single crystal. mdpi.com For indazole derivatives, X-ray diffraction analysis yields crucial information, including:

Confirmation of Connectivity: It definitively establishes the bonding arrangement of all atoms, confirming the substitution pattern on the indazole core.

Tautomeric and Isomeric Form: It can distinguish between N-1 and N-2 substituted isomers, providing conclusive evidence for the location of the methyl group in 6-methoxy-2-methyl-2H-indazol-5-amine. nih.govnih.gov

Molecular Geometry: It provides precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com

Intermolecular Interactions: It reveals details about how molecules pack in the crystal lattice, including hydrogen bonding and π–π stacking interactions, which can influence the physical properties of the compound. mdpi.com

While obtaining crystals suitable for X-ray analysis can be challenging, the resulting structural data is considered the gold standard for molecular structure elucidation. nih.govresearchgate.net

Table 2: Representative Crystallographic Data for an Indazole Derivative

| Parameter | Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 95.5° |

| Molecules per Unit Cell (Z) | 4 |

| Key Bond Lengths | C-N, C-O, N-N |

| Key Bond Angles | Angles defining the indazole ring geometry |

| Intermolecular Forces | Hydrogen bonding involving the amine group |

This interactive table provides an example of typical crystallographic parameters that would be determined for a compound like 6-methoxy-2-methyl-2H-indazol-5-amine.

Spectroscopic Differentiation and Analysis of Indazole Tautomeric Forms (1H-, 2H-, and 3H-Indazoles)

Indazole chemistry is characterized by annular tautomerism, where the proton on the pyrazole (B372694) nitrogen can reside on either N1 or N2, leading to 1H- and 2H-indazole tautomers, respectively. caribjscitech.comnih.gov A third, less common 3H-tautomer can also exist. When the nitrogen is substituted, as in 6-methoxy-2-methyl-2H-indazol-5-amine, the structure is locked as a specific isomer (in this case, a 2H-indazole derivative). Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are essential for distinguishing between these forms. nih.govnih.gov

The chemical environment of the protons and carbons in the indazole ring system is highly sensitive to the position of the substituent on the nitrogen atom. nih.gov

¹H NMR Spectroscopy: The chemical shift of the proton at the C3 position (H-3) is a key diagnostic marker. In 2H-indazole derivatives, the H-3 proton is typically deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomers. nih.gov For example, the H-3 proton in 2H-indazoles can appear in the δ 8.16-8.36 ppm region, whereas in 1H-isomers it is found around δ 7.98-8.04 ppm. nih.gov

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the heterocyclic ring, especially C3, also differ significantly between the 1H and 2H isomers, providing another layer of structural confirmation. nih.govcdnsciencepub.com The C3 signal in 1-substituted indazoles appears around 135 ppm, while in 2-substituted isomers it is shifted to approximately 123 ppm. nih.gov

These distinct NMR signatures allow for the unambiguous assignment of the N-methyl group to the N2 position in 6-methoxy-2-methyl-2H-indazol-5-amine. ipb.pt

Table 3: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Distinguishing Indazole Isomers

| Proton | Typical Shift in 1H-Indazoles | Typical Shift in 2H-Indazoles | Key Differentiator |

| H-3 | ~7.98 - 8.04 | ~8.16 - 8.36 | Downfield shift in 2H-isomer |

| H-4 | ~7.50 - 7.70 | ~7.60 - 7.75 | Minor variation |

| H-7 | ~7.40 - 7.60 | ~7.00 - 7.10 | Upfield shift in 2H-isomer |

This interactive table summarizes the characteristic proton NMR chemical shift ranges used to differentiate between 1H- and 2H-substituted indazole isomers.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in detailing the electronic makeup and energetic properties of molecules like 6-methoxy-2-methyl-2H-indazol-5-amine.

The electronic structure of 6-methoxy-2-methyl-2H-indazol-5-amine is defined by the arrangement of its electrons in various molecular orbitals. DFT calculations can map the electron density distribution, highlighting regions that are electron-rich or electron-poor. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The HOMO is typically localized on the more electron-rich portions of the molecule, such as the amino and methoxy-substituted benzene (B151609) ring, indicating these are likely sites for electrophilic attack. Conversely, the LUMO is distributed over the electron-deficient areas, suggesting sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Hypothetical Molecular Orbital Properties of 6-methoxy-2-methyl-2H-indazol-5-amine

| Property | Description | Predicted Location/Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | Higher energy, indicating good electron-donating ability |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Lower energy, suggesting susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Moderate gap, indicating a balance of stability and reactivity |

Note: The values in this table are illustrative and would require specific DFT calculations to be precisely determined.

Computational methods can predict various spectroscopic parameters, which are invaluable for interpreting experimental data. For instance, calculations can estimate the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are based on the calculated magnetic shielding of each nucleus, which is highly dependent on its local electronic environment. By comparing computed spectra with experimental ones, the structure and conformation of the molecule can be confirmed. Similarly, infrared (IR) vibrational frequencies can be calculated to help assign the peaks observed in an experimental IR spectrum to specific molecular vibrations.

DFT calculations can also be employed to explore the reactivity of 6-methoxy-2-methyl-2H-indazol-5-amine. By mapping the molecular electrostatic potential (MEP) surface, regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack) can be visualized. Furthermore, computational methods can model the transition states of potential reactions, allowing for the determination of activation energies and the elucidation of reaction mechanisms. This can provide insight into how the molecule might behave in various chemical environments and guide the design of synthetic routes.

Molecular Modeling and Simulations

Molecular modeling and simulations offer a way to study the three-dimensional structure and dynamic behavior of 6-methoxy-2-methyl-2H-indazol-5-amine.

The presence of the methoxy (B1213986) and methyl groups introduces some degree of conformational flexibility to the 6-methoxy-2-methyl-2H-indazol-5-amine molecule. Conformational analysis involves systematically exploring the different possible spatial arrangements of these groups to identify the most stable, low-energy conformers. Energy minimization calculations are used to optimize the geometry of the molecule, finding the structure that corresponds to a minimum on the potential energy surface. These studies are crucial for understanding the molecule's preferred shape, which in turn influences its physical properties and biological activity.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the principles of classical mechanics, MD can reveal how the molecule moves, vibrates, and interacts with its surroundings. When performed in the presence of explicit solvent molecules (such as water), MD simulations can shed light on solvent effects, including how the solvent influences the molecule's conformation and stability. This is particularly important for understanding the behavior of the molecule in a biological context, where it would be surrounded by water.

Table 2: Summary of Computational Chemistry Approaches for 6-methoxy-2-methyl-2H-indazol-5-amine

| Technique | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | HOMO/LUMO energies, electron density distribution, reaction pathways |

| Molecular Modeling | Conformational analysis | Identification of stable conformers and optimized geometry |

Note: The findings described are based on the expected outcomes of these computational methods and are not derived from specific published research on this exact compound.

Thermodynamic and Kinetic Studies of Tautomeric Equilibria and Isomer Stability

The indazole core is subject to annular tautomerism, a phenomenon where a proton can reside on different nitrogen atoms of the pyrazole (B372694) ring, leading to the 1H- and 2H-tautomers. The substitution pattern on the indazole ring significantly influences the relative stability of these tautomers. For 6-methoxy-2-methyl-2H-indazol-5-amine, the methyl group at the 2-position locks the tautomeric form as 2H-indazole. However, theoretical studies on related indazole systems can provide valuable insights into the thermodynamic and kinetic factors governing the stability of this specific isomer.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the relative energies of different tautomers and the energy barriers for their interconversion. researchgate.net Studies on a range of substituted indazoles have consistently shown that the 1H-tautomer is generally more stable than the 2H-tautomer, although the energy difference can be modulated by the electronic effects of the substituents. researchgate.net For instance, electron-donating groups tend to stabilize the 1H form, while electron-withdrawing groups can reduce the energy gap or, in some cases, favor the 2H form.

The kinetic stability, or the barrier to tautomerization (which in this case would involve demethylation and proton transfer, a chemically unlikely event under normal conditions), can be investigated by locating the transition state structure connecting the two tautomeric forms. The energy of this transition state relative to the ground state tautomers provides the activation energy for the process. For N-substituted indazoles like the title compound, this barrier is expected to be substantial, rendering the 2H-form kinetically persistent.

Table 1: Representative Theoretical Energy Differences between 1H- and 2H-Indazole Tautomers from General Studies

| Substituent(s) | Computational Method | Most Stable Tautomer | Relative Energy (kcal/mol) |

| Unsubstituted | DFT (B3LYP/6-31G) | 1H-Indazole | 0.0 |

| Unsubstituted | DFT (B3LYP/6-31G) | 2H-Indazole | +3.5 |

| 3-Nitro | DFT | 1H-Indazole | 0.0 |

| 3-Nitro | DFT | 2H-Indazole | +1.2 |

| 5-Amino | DFT | 1H-Indazole | 0.0 |

| 5-Amino | DFT | 2H-Indazole | +4.1 |

Note: This table presents generalized data from computational studies on substituted indazoles to illustrate the typical energy differences and is not specific to 6-methoxy-2-methyl-2H-indazol-5-amine.

Computational Predictions of Intramolecular and Intermolecular Interactions (excluding biological outcomes)

The substituents on the indazole ring—a methoxy group at position 6, a methyl group at position 2, and an amine group at position 5—play a crucial role in defining the molecule's intramolecular and intermolecular interactions.

Intramolecular Interactions:

Computational analysis can predict the likelihood of intramolecular hydrogen bonds (IHBs). In 6-methoxy-2-methyl-2H-indazol-5-amine, an IHB could potentially form between the amine group (-NH2) at position 5 and the methoxy group (-OCH3) at position 6. DFT calculations can be employed to optimize the molecular geometry and analyze the distance and angle between the hydrogen atom of the amine and the oxygen atom of the methoxy group. The presence of an IHB is often characterized by a short donor-acceptor distance (typically < 3.2 Å) and a favorable angle. Quantum Theory of Atoms in Molecules (QTAIM) analysis can further characterize such an interaction by identifying a bond critical point between the interacting atoms. researchgate.net The formation of an IHB can significantly influence the molecule's conformation, planarity, and physicochemical properties. gre.ac.uknih.gov

Intermolecular Interactions:

In the solid state, molecules of 6-methoxy-2-methyl-2H-indazol-5-amine will interact with each other through a network of intermolecular forces. Computational methods can predict the nature and strength of these interactions. The amine group is a potent hydrogen bond donor, while the nitrogen atoms of the indazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. Therefore, strong intermolecular N-H···N and N-H···O hydrogen bonds are expected to be significant in the crystal packing of this compound. nih.govresearchgate.net

Table 2: Predicted Types of Molecular Interactions for 6-methoxy-2-methyl-2H-indazol-5-amine

| Interaction Type | Donor | Acceptor | Predicted Strength |

| Intramolecular | |||

| Hydrogen Bond | Amine (-NH₂) | Methoxy (-OCH₃) | Moderate |

| Intermolecular | |||

| Hydrogen Bond | Amine (-NH₂) | Indazole Nitrogen | Strong |

| Hydrogen Bond | Amine (-NH₂) | Methoxy Oxygen | Strong |

| π-π Stacking | Indazole Ring | Indazole Ring | Moderate |

| C-H···π Interaction | Methyl/Aromatic C-H | Indazole Ring | Weak |

| van der Waals | All atoms | All atoms | Weak |

This table is a qualitative prediction based on the functional groups present in the molecule and general principles of intermolecular forces.

Chemical Reactivity and Transformation Mechanisms of 6 Methoxy 2 Methyl 2h Indazol 5 Amine

Reactions of the Amine Functionality

The primary amine group at the 5-position of the indazole ring is a key site for nucleophilic reactions and various derivatizations, enabling the synthesis of a wide array of functionalized molecules.

Nucleophilic Reactions and Amine Derivatization

The lone pair of electrons on the nitrogen atom of the 5-amino group makes it a potent nucleophile, readily participating in reactions with various electrophiles. This reactivity is fundamental to its role as a building block in medicinal chemistry.

Acylation: The amine functionality can be readily acylated to form amides. For instance, reaction with acyl chlorides or anhydrides in the presence of a base affords the corresponding N-acylated indazoles. A common example is the formation of N-(6-methoxy-2-methyl-2H-indazol-5-yl)acetamide.

Alkylation: The amine group can undergo alkylation with alkyl halides or other alkylating agents. However, regioselectivity can be a challenge, as alkylation can also occur at the N1 or N2 positions of the indazole ring, often leading to a mixture of products. The reaction of indazoles with alkyl halides in the presence of a base can yield both N1- and N2-alkylated products, with the ratio depending on the reaction conditions and the nature of the substituents on the indazole ring. For instance, treating some indazoles with methyl iodide and potassium carbonate in DMF can result in a mixture of N1- and N2-methylated products. nih.govbeilstein-journals.org

Sulfonylation: The synthesis of sulfonamides is another important transformation of the 5-amino group. Reaction with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamide derivatives, which are a common feature in many therapeutic agents.

Reductive Amination: The amine can also be synthesized via the reduction of a nitro group. The reduction of a corresponding nitro-indazole precursor is a common synthetic route to obtain the 5-amino-indazole derivative. mdpi.com

Diazotization and Sandmeyer Reactions: The primary aromatic amine can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. masterorganicchemistry.com This diazonium intermediate is highly versatile and can be subsequently transformed into a variety of functional groups through Sandmeyer or related reactions. organic-chemistry.orgwikipedia.org For example, treatment with copper(I) halides can introduce a halogen atom at the 5-position, while reaction with copper(I) cyanide can install a cyano group. masterorganicchemistry.comorganic-chemistry.org These transformations provide a powerful tool for further functionalization of the indazole core. nih.gov

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Acylation | Acyl chloride, Acetic anhydride | Amide |

| Alkylation | Alkyl halide | Secondary/Tertiary Amine |

| Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Diazotization | NaNO2, HCl (aq) | Diazonium Salt |

Transformations Involving Nitrogen-Containing Byproducts

During the synthesis of 2H-indazoles via methods like the Cadogan cyclization, which involves the reductive cyclization of nitroaromatics, the formation of nitrogen-containing byproducts can occur. While the desired product is the 2H-indazole, alternative reaction pathways can lead to the formation of N-oxide derivatives. researchgate.netorganic-chemistry.org These N-oxides are considered competent intermediates in both the Cadogan and Davis-Beirut reactions. researchgate.netorganic-chemistry.org

Reactivity of the Methoxy (B1213986) Substituent

The methoxy group at the 6-position is an electron-donating group that influences the reactivity of the aromatic ring. It is generally stable but can undergo cleavage under specific, often harsh, conditions.

Ether Cleavage (Demethylation): The methyl ether can be cleaved to the corresponding phenol (B47542) using strong acids such as hydrobromic acid (HBr) or Lewis acids like boron tribromide (BBr₃). commonorganicchemistry.commdma.ch This demethylation is a useful transformation for introducing a hydroxyl group, which can then be further functionalized. The reaction with boron tribromide is often performed in an inert solvent like dichloromethane (B109758) at low temperatures. commonorganicchemistry.com The presence of other functional groups, such as the primary amine, may require protection to avoid side reactions. researchgate.net

Electrophilic and Nucleophilic Substitution Patterns on the Indazole Ring System

The electron-rich nature of the indazole ring, further activated by the electron-donating amine and methoxy groups, makes it susceptible to electrophilic aromatic substitution. Conversely, the presence of appropriate leaving groups can enable nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution: The 5-amino and 6-methoxy groups are both activating and ortho-, para-directing. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to these activating groups. The most likely positions for electrophilic attack on the 6-methoxy-2-methyl-2H-indazol-5-amine ring are the C4 and C7 positions.

Halogenation: Direct halogenation of 2H-indazoles can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). nih.gov The regioselectivity of these reactions is influenced by the substituents present on the indazole ring.

Nitration: Nitration of indazoles can be achieved using nitrating agents like iron(III) nitrate. The position of nitration is dependent on the directing effects of the existing substituents. chim.it

Nucleophilic Aromatic Substitution: While less common than electrophilic substitution on this electron-rich system, nucleophilic aromatic substitution can occur if a suitable leaving group, such as a halogen, is present on the indazole ring. nih.govrsc.org The reaction proceeds via an addition-elimination mechanism, often requiring strong nucleophiles and sometimes elevated temperatures. connectjournals.com The presence of electron-withdrawing groups on the ring can facilitate these reactions. chim.it

Oxidative and Reductive Transformations of the Indazole Core

The indazole ring system and its substituents can undergo both oxidative and reductive transformations, leading to a variety of derivatives.

Oxidative Transformations: The 5-amino group makes the molecule susceptible to oxidation. The oxidation of aminophenol-like structures can lead to the formation of quinone-imine species. The specific products of oxidation will depend on the oxidizing agent and the reaction conditions.

Reductive Transformations: The indazole ring itself is relatively stable to reduction under typical conditions used for other functional groups. However, if a nitro group were present on the ring, it could be readily reduced to an amine, as is often the case in the synthesis of this compound. mdpi.com

Mechanistic Investigations of Key Synthetic and Degradative Reactions

Synthesis via Cadogan Cyclization: The synthesis of 2H-indazoles often employs the Cadogan cyclization, which involves the reductive cyclization of o-nitrobenzylidene amines. acs.org While traditionally thought to proceed through a nitrene intermediate, recent studies suggest that non-nitrene pathways involving N-oxide intermediates may also be operative. researchgate.netorganic-chemistry.org The isolation and characterization of 2H-indazole N-oxides provide direct evidence for these oxygenated intermediates. researchgate.netorganic-chemistry.org

Degradation Pathways: The stability of indazole derivatives is crucial for their application, particularly in pharmaceuticals. Degradation can occur under acidic, basic, or oxidative conditions. For instance, indazole-containing drugs can exhibit varying degrees of degradation when exposed to acidic or basic environments. mdpi.com The specific degradation pathways for 6-methoxy-2-methyl-2H-indazol-5-amine would likely involve reactions of the amine and methoxy groups, as well as potential modifications to the indazole ring under harsh conditions.

| Functional Group/Ring Position | Reaction Type | Key Observations |

|---|---|---|

| 5-Amine | Nucleophilic Reactions | Undergoes acylation, alkylation, sulfonylation, and diazotization. |

| 6-Methoxy | Ether Cleavage | Can be demethylated to a phenol using strong acids or Lewis acids. |

| Indazole Ring (C4, C7) | Electrophilic Substitution | Activated by amine and methoxy groups, susceptible to halogenation and nitration. |

| Indazole Core | Redox Reactions | Amine group is prone to oxidation; the ring is relatively stable to reduction. |

Role As a Versatile Synthetic Building Block and Chemical Scaffold

Applications in the Multistep Synthesis of Complex Organic Architectures

The strategic placement of reactive functional groups on the 6-methoxy-2-methyl-2H-indazol-5-amine scaffold makes it a valuable starting material for the synthesis of intricate molecular architectures, particularly those with pharmaceutical relevance. The amine group at the 5-position serves as a key nucleophilic handle for a variety of chemical transformations, enabling the extension of the molecular framework.

The amine functionality of 6-methoxy-2-methyl-2H-indazol-5-amine can readily undergo reactions such as amide bond formation, sulfonylation, and reductive amination to introduce a wide array of substituents. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing the properties of lead compounds. The indazole core itself is a well-established pharmacophore found in numerous kinase inhibitors, highlighting the importance of this scaffold in drug discovery. rsc.org

Strategies for Scaffold Diversification and Chemical Library Generation for Research Purposes

The generation of chemical libraries based on a common scaffold is a cornerstone of modern drug discovery, allowing for the systematic exploration of chemical space and the identification of new bioactive molecules. The 6-methoxy-2-methyl-2H-indazol-5-amine scaffold is well-suited for such endeavors due to the presence of multiple points for diversification.

Parallel synthesis techniques can be employed to create a library of derivatives from 6-methoxy-2-methyl-2H-indazol-5-amine. researchgate.net By reacting the primary amine with a diverse set of building blocks, such as carboxylic acids, sulfonyl chlorides, and aldehydes/ketones, a multitude of analogues can be rapidly synthesized. For example, a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides was successfully synthesized using parallel solution-phase methods, demonstrating the feasibility of creating diverse indazole-based libraries. researchgate.net

Furthermore, the indazole ring itself can be a point of diversification. While the 2-position is methylated in the parent compound, other N-alkylation strategies can be envisioned to introduce a variety of substituents, potentially influencing the biological activity and physicochemical properties of the resulting molecules. The choice of reaction conditions, including the base and solvent, can influence the regioselectivity of N-alkylation on the indazole core. nih.gov

The following table illustrates potential diversification points on the 6-methoxy-2-methyl-2H-indazol-5-amine scaffold:

| Position | Functional Group | Potential Reactions for Diversification | Examples of Introduced Moieties |

| 5 | Amine | Acylation, Sulfonylation, Reductive Amination, Buchwald-Hartwig Coupling | Amides, Sulfonamides, Secondary/Tertiary Amines, Aryl/Heteroaryl groups |

| N-2 | - | Demethylation followed by N-Alkylation/Arylation | Various alkyl and aryl groups |

| Benzene (B151609) Ring | C-H bonds | C-H activation/functionalization | Halogens, Alkyl, Aryl groups |

Design Principles for Novel Indazole-Based Chemical Entities

The design of novel chemical entities based on the 6-methoxy-2-methyl-2H-indazol-5-amine scaffold is guided by principles of medicinal chemistry, including the concept of privileged scaffolds and structure-activity relationship (SAR) studies. The indazole nucleus is considered a "privileged scaffold" as it is a recurring motif in a multitude of biologically active compounds, particularly kinase inhibitors. rsc.orgnih.gov

When designing new molecules, chemists often consider the spatial arrangement of functional groups and their potential interactions with biological targets. For instance, in the context of kinase inhibitors, the indazole core often acts as a hinge-binding motif, forming crucial hydrogen bonds with the protein backbone. nih.gov The substituents on the indazole ring can then be modified to occupy adjacent pockets in the active site, thereby enhancing potency and selectivity.

Structure-activity relationship studies on related indazole-containing compounds provide valuable insights for the design of new derivatives of 6-methoxy-2-methyl-2H-indazol-5-amine. For example, SAR studies on trisubstituted isoxazoles as allosteric ligands have shown that small changes to substituents can lead to significant changes in potency. dundee.ac.uk Similarly, quantitative structure-activity relationship (QSAR) studies on other heterocyclic compounds have demonstrated the importance of substituent effects on biological activity. nih.gov These principles can be applied to guide the rational design of novel indazole-based compounds with desired biological profiles.

Exploration of Regioselectivity in Scaffold Modification and Functionalization for Targeted Chemical Synthesis

Controlling the regioselectivity of reactions is a critical aspect of synthetic chemistry, ensuring that functional groups are introduced at the desired positions on a molecule. In the case of 6-methoxy-2-methyl-2H-indazol-5-amine, the primary focus of regioselectivity lies in the functionalization of the indazole core and the benzene ring.

While the amine at the 5-position is the most reactive site for many transformations, electrophilic aromatic substitution on the benzene ring could potentially occur at the 4- or 7-positions. The directing effects of the existing methoxy (B1213986) and amino groups would need to be carefully considered to predict the outcome of such reactions.

A more extensively studied area of regioselectivity in indazole chemistry is the N-alkylation of the pyrazole (B372694) ring. Although the 2-position is already methylated in the target compound, understanding the factors that govern N1 versus N2 alkylation is crucial for the synthesis of analogues with different substitution patterns. The regioselectivity of N-alkylation is influenced by a variety of factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. nih.gov For instance, computational studies using density functional theory (DFT) have been employed to understand the mechanisms that lead to regioselective N1- and N2-alkylations of substituted indazoles. nih.gov Such insights are invaluable for the targeted synthesis of specific indazole isomers.

The following table summarizes key factors influencing regioselectivity in indazole functionalization:

| Reaction Type | Influencing Factors | Outcome |

| N-Alkylation | Base (e.g., Cs2CO3 vs. NaH), Solvent, Electrophile, Substituents on the indazole ring | Preferential formation of N1 or N2 isomers |

| Electrophilic Aromatic Substitution | Directing effects of existing substituents (methoxy, amino) | Substitution at specific positions on the benzene ring |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-methoxy-2-methyl-2H-indazol-5-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves nitration, cyclization, and methoxylation. For example, nitration of a substituted benzaldehyde precursor (e.g., 4-methoxy-2-fluorobenzaldehyde) followed by cyclization with hydrazine derivatives and methylation. Optimization includes controlling nitration temperature (0–5°C to avoid byproducts) and using catalysts like sulfuric acid. Purification via recrystallization or column chromatography improves yield .

Q. How is the purity and structural integrity of 6-methoxy-2-methyl-2H-indazol-5-amine confirmed in synthetic chemistry?

- Methodological Answer : Techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃) and methyl (-CH₃) groups.

- HPLC : Purity assessment (>95%) with reverse-phase C18 columns.

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry (e.g., as demonstrated for a chloro analog in a crystal structure study) .

Q. What key structural features influence the reactivity of 6-methoxy-2-methyl-2H-indazol-5-amine in medicinal chemistry?

- Methodological Answer : The methoxy group’s electron-donating nature enhances aromatic ring stability and influences hydrogen bonding. The methyl group at position 2 stabilizes the indazole ring conformation. Comparative studies with fluoro or chloro analogs (e.g., CYP1A2 inhibition in ) suggest substituent polarity impacts target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

- Methodological Answer :

- Comparative Assays : Use standardized in vitro models (e.g., enzyme inhibition assays) under identical conditions.

- Meta-Analysis : Cross-reference structural data (e.g., substituent position, steric effects) from crystallographic databases .

- Control Experiments : Test for impurities (e.g., nitro byproducts from synthesis) that may skew bioactivity results .

Q. What computational methods predict interactions of 6-methoxy-2-methyl-2H-indazol-5-amine with biological targets?

- Methodological Answer :

- Molecular Docking : Assess binding affinity to proteins (e.g., CYP isoforms) using software like AutoDock.

- Molecular Dynamics (MD) Simulations : Evaluate stability of ligand-receptor complexes over time.

- QSAR Models : Correlate substituent properties (e.g., logP, Hammett constants) with activity data .

Q. What methodologies study the metabolic stability of this compound in pharmacokinetic research?

- Methodological Answer :

- Liver Microsome Assays : Incubate with CYP enzymes (e.g., CYP1A2, CYP3A4) to identify metabolic pathways.

- LC-MS/MS : Quantify parent compound and metabolites.

- CYP Inhibition Screening : Determine if the compound alters drug metabolism (e.g., via fluorogenic substrates) .

Q. How is the methoxy group’s role in mechanism of action experimentally elucidated?

- Methodological Answer :

- SAR Studies : Synthesize analogs with substituents like -OH, -Cl, or -F at position 6. Compare bioactivity (e.g., IC₅₀ in enzyme assays).

- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics to quantify methoxy’s contribution to target affinity .

Q. What challenges arise in scaling up synthesis from lab to pilot scale?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.